2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethoxy phenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxy-substituted phenyl compounds. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperazine ring or the phenyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds .
Scientific Research Applications
Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. The piperazine ring provides a scaffold that can be further modified to optimize the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains an amino group on the phenyl ring, offering different reactivity and applications.
Uniqueness
Tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications .
Properties
Molecular Formula |
C16H21F3N2O3 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)23-16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
InChI Key |
QFGDMDQCDXRMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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